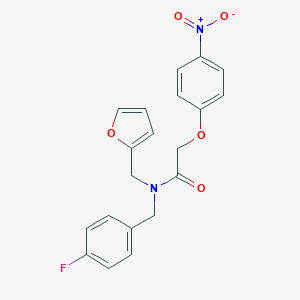
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a chemical compound with promising potential for scientific research applications. It is a pyrimidine derivative that has been synthesized using various methods and has been shown to have significant biological activity.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the proliferation of bacteria. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is its broad spectrum of activity against cancer cells, bacteria, and inflammatory diseases. It also has low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route for different diseases.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action and identify potential targets for drug development. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, more research is needed to determine the optimal dosage and administration route for different diseases. Finally, the potential for combination therapy with other drugs should be explored to enhance the efficacy of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide.
Métodos De Síntesis
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been synthesized using various methods, including reaction of 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been shown to have potential for scientific research applications. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been reported to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide |
|---|---|
Fórmula molecular |
C15H15ClN4O6S |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15ClN4O6S/c1-3-26-9-5-6-11(12(7-9)20(22)23)18-14(21)13-10(16)8-17-15(19-13)27(24,25)4-2/h5-8H,3-4H2,1-2H3,(H,18,21) |
Clave InChI |
WORYASGELNKPKM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)



![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)
![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![N-[4-(dimethylamino)benzyl]-2-(4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B254465.png)
![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)

